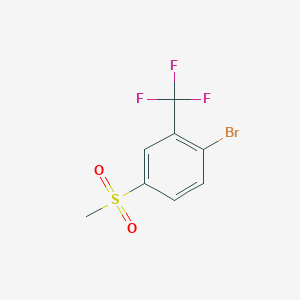
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O2S It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with 1-bromo-4-iodobenzene, which is reacted with copper(I) iodide and 2-fluorosulfonyl difluoroacetic acid in the presence of N-methyl-2-pyrrolidone (NMP) as a solvent.
Reaction Conditions: The reaction mixture is heated to 80°C under an argon atmosphere and stirred for 16 hours.
Workup: The reaction mixture is diluted with diethyl ether, filtered through diatomaceous earth, and the filtrate is extracted with ether.
Analyse Des Réactions Chimiques
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Applications De Recherche Scientifique
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene can be compared with similar compounds to highlight its uniqueness:
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the methanesulfonyl group, which significantly alters its reactivity and applications.
4-Bromo-α,α,α-trifluorotoluene: Similar to the previous compound, it does not contain the methanesulfonyl group, making it less versatile in certain reactions.
Propriétés
IUPAC Name |
1-bromo-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIUGRGSXGMRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201772 | |
| Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-75-8 | |
| Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


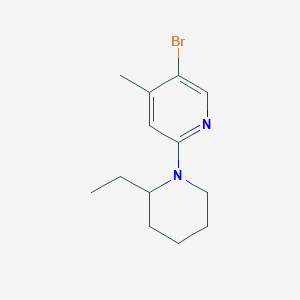
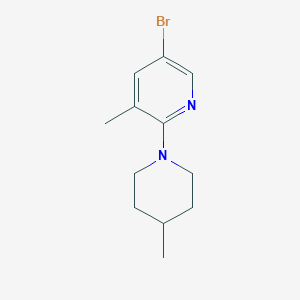
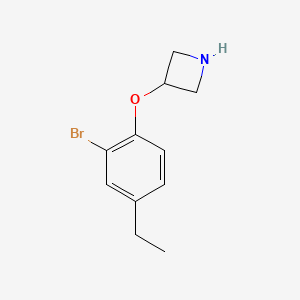

![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)
![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)
![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)
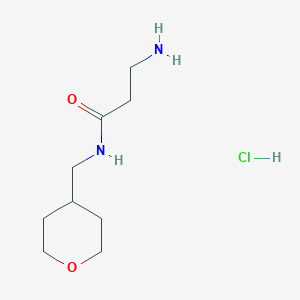
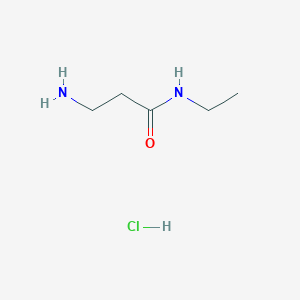
![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
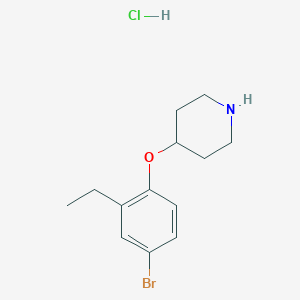
![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)
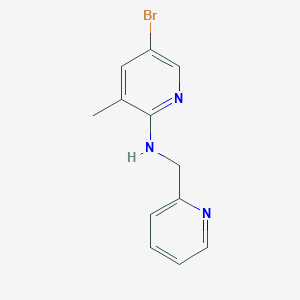
![4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525284.png)
